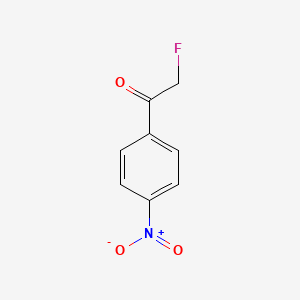

2-fluoro-1-(4-nitrophenyl)ethan-1-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-1-(4-nitrophenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO3/c9-5-8(11)6-1-3-7(4-2-6)10(12)13/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXIIJBOUUGTPQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CF)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Fluoro 1 4 Nitrophenyl Ethan 1 One and Its Analogs

Conventional Synthetic Routes to Fluorinated Nitroaromatic Ketones

Conventional methods remain fundamental in the synthesis of fluorinated nitroaromatic ketones, relying on well-established electrophilic aromatic substitution reactions.

The direct nitration of 2-fluoroacetophenone (B1329501) is a primary route for the synthesis of 2-fluoro-1-(4-nitrophenyl)ethan-1-one. This reaction is an electrophilic aromatic substitution where the regioselectivity is governed by the directing effects of the substituents already present on the aromatic ring: the fluorine atom and the acetyl group.

The fluorine atom, despite being electronegative and deactivating the ring towards electrophilic attack through induction, is an ortho, para-director due to the resonance effect of its lone pairs of electrons. The acetyl group (COCH₃) is a strong deactivating group and a meta-director. The directing effects of these two groups converge to favor the substitution at position 4 (para to the fluorine and meta to the acetyl group). libretexts.orgyoutube.com

The reaction is typically carried out using a nitrating agent, such as a mixture of concentrated nitric acid and concentrated sulfuric acid, or potassium nitrate (B79036) in sulfuric acid. Low temperatures are crucial to control the exothermic nature of the reaction and to minimize the formation of by-products. A patent describing the nitration of the similar compound 2-fluoro-4-chloroacetophenone specifies using a mixture of concentrated sulfuric acid and potassium nitrate at temperatures between -20 °C and 10 °C, achieving the desired nitro product. google.com

Table 1: Conventional Nitration Conditions for Fluoroacetophenone Analogs

| Starting Material | Nitrating Agent | Temperature (°C) | Reaction Time (hours) | Reported Yield | Reference |

|---|---|---|---|---|---|

| 2-Fluoro-4-chloroacetophenone | Conc. H₂SO₄ / KNO₃ | -20 to 10 | 0.5 - 3 | 58.9% | google.com |

| 2-Fluoro-4-chloroacetophenone | Conc. H₂SO₄ / Conc. HNO₃ | -10 | 1 | >98% purity | google.com |

An alternative conventional approach is the Friedel-Crafts acylation of a fluorinated nitroaromatic precursor, such as 1-fluoro-4-nitrobenzene, with an acetylating agent like acetyl chloride or acetic anhydride. sigmaaldrich.comlibretexts.org The mechanism involves the formation of a resonance-stabilized acylium ion, which then acts as the electrophile. sigmaaldrich.comyoutube.com

However, this method is severely hampered by a significant limitation of the Friedel-Crafts reaction. The aromatic ring must be non-deactivated or only moderately deactivated for the reaction to proceed. The presence of a strong electron-withdrawing group, such as the nitro (NO₂) group, deactivates the aromatic ring to such an extent that it generally fails to undergo Friedel-Crafts alkylation or acylation under standard conditions. doubtnut.com The reduced electron density of the nitro-substituted ring prevents the necessary nucleophilic attack on the acylium ion electrophile. Consequently, this route is generally considered not viable for preparing this compound.

Advanced and Green Chemistry Approaches for this compound Synthesis

Modern synthetic chemistry emphasizes the development of more efficient, safer, and environmentally benign methodologies. Several advanced and green chemistry approaches show promise for the synthesis of this compound.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate organic reactions by efficiently heating the reactants. eurekaselect.com This technique offers benefits such as reduced reaction times, higher yields, and often cleaner reactions compared to conventional heating. nih.gov For the nitration of 2-fluoroacetophenone, microwave-assisted synthesis could potentially shorten the lengthy reaction times often required at low temperatures.

Ultrasound-Assisted Synthesis (Sonochemistry): The application of ultrasound in chemical reactions can provide specific activation through a phenomenon known as acoustic cavitation. scispace.com This can lead to dramatic reductions in reaction times and improved yields and regioselectivity. scirp.orgresearchgate.net Ultrasonically assisted nitration could enhance the reaction rate and selectivity in the synthesis of the target compound, offering a greener alternative by potentially reducing the need for harsh reagents or conditions. scispace.com

Flow Chemistry: Continuous flow synthesis using microreactors offers significant advantages in safety, scalability, and control, particularly for hazardous reactions like nitration. europa.eu The high surface-area-to-volume ratio in microreactors allows for excellent heat transfer, mitigating the risks of thermal runaway associated with highly exothermic nitration processes. europa.eunih.gov A patent for the synthesis of 4-fluoro-2-nitroaniline (B1293508) utilizes a microchannel reactor to control the nitration step effectively, demonstrating the applicability of this technology to similar transformations. google.com This method allows for the safe use of potent nitrating agents like acetyl nitrate, which can be generated and consumed in situ, avoiding the dangers of its isolation and storage. uliege.beresearchgate.netnih.gov

Table 2: Comparison of Advanced Synthetic Approaches

| Technique | Principle | Potential Advantages for Synthesis |

|---|---|---|

| Microwave-Assisted | Rapid heating through dielectric polarization | Reduced reaction time, increased yield, cleaner reactions. eurekaselect.comnih.gov |

| Ultrasound-Assisted | Acoustic cavitation creating localized high temperature and pressure | Rate acceleration, improved yields and regioselectivity, milder conditions. scispace.comscirp.org |

| Flow Chemistry | Reactions in continuous streams in microreactors | Enhanced safety for hazardous reactions, precise control over parameters, easy scalability, improved reproducibility. europa.eugoogle.com |

Isolation and Purification Techniques for this compound

Following the synthesis, a systematic approach is required to isolate and purify the target compound from the reaction mixture.

A typical work-up procedure for a nitration reaction involves carefully quenching the reaction mixture by pouring it into ice water. This step serves to stop the reaction and to precipitate the solid organic product, which is generally insoluble in water. The crude product can then be collected by suction filtration and washed with water to remove residual acids and inorganic salts.

Further purification is generally achieved through one or both of the following techniques:

Recrystallization: This is a common and effective method for purifying solid organic compounds. The crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble, and then the solution is allowed to cool slowly. The desired compound crystallizes out, leaving impurities dissolved in the mother liquor. For fluorinated nitroaromatic ketones and related compounds, common recrystallization solvents include ethanol (B145695) or mixtures of petroleum ether and ethyl acetate. researchgate.net

Column Chromatography: For more challenging separations or to obtain very high purity, column chromatography is employed. A solution of the crude product is passed through a column packed with a solid adsorbent, typically silica (B1680970) gel. A solvent or a mixture of solvents (the eluent or mobile phase) is used to move the components down the column at different rates depending on their polarity. A common eluent system for compounds of this type would be a mixture of a nonpolar solvent like hexane (B92381) or petroleum ether with a more polar solvent such as ethyl acetate. The fractions containing the pure product are collected and the solvent is evaporated.

Spectroscopic Characterization and Structural Elucidation of 2 Fluoro 1 4 Nitrophenyl Ethan 1 One

Vibrational Spectroscopy Analysis (FT-IR, Raman)

Vibrational spectroscopy is a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational modes.

The infrared and Raman spectra of 2-fluoro-1-(4-nitrophenyl)ethan-1-one are dominated by vibrations corresponding to its key functional groups: the aromatic nitro group (NO₂), the carbonyl group (C=O), and the carbon-fluorine bond (C-F).

Carbonyl (C=O) Stretching: The C=O stretching vibration in ketones typically appears as a strong, sharp band in the FT-IR spectrum. For α-haloketones, the electronegativity of the adjacent halogen atom tends to shift this absorption to a higher wavenumber compared to simple alkyl ketones. wikipedia.org In this compound, the C=O stretch is expected in the region of 1700-1720 cm⁻¹. For comparison, the C=O stretch in the related 4-nitrobenzaldehyde (B150856) is observed at 1708 cm⁻¹ in the FT-IR spectrum.

Nitro (NO₂) Group Vibrations: The nitro group gives rise to two characteristic stretching vibrations: an asymmetric stretch and a symmetric stretch. The asymmetric NO₂ stretching vibration is typically found in the 1500-1570 cm⁻¹ range and is usually very strong in the IR spectrum. The symmetric NO₂ stretch appears as a medium to strong band in the 1300-1370 cm⁻¹ region. These distinct bands are primary indicators of the nitro functionality on the aromatic ring.

Carbon-Fluorine (C-F) Stretching: The C-F stretching vibration typically appears as a strong band in the FT-IR spectrum in the region of 1000-1400 cm⁻¹. The exact position can be variable due to coupling with other vibrations. For aliphatic fluorides, this band is often intense and provides clear evidence for the presence of fluorine.

The table below summarizes the expected characteristic vibrational frequencies for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |

| Carbonyl | C=O Stretch | 1700 - 1720 | Strong |

| Nitro | NO₂ Asymmetric Stretch | 1500 - 1570 | Strong |

| Nitro | NO₂ Symmetric Stretch | 1300 - 1370 | Medium-Strong |

| Carbon-Fluorine | C-F Stretch | 1000 - 1400 | Strong |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium-Variable |

| Aliphatic C-H | C-H Stretch | 2850 - 3000 | Medium-Weak |

Comparing the vibrational spectra of this compound with its non-fluorinated analog, 4-nitroacetophenone, highlights the influence of the α-fluoro substituent. The primary difference is the presence of the strong C-F stretching band. Furthermore, the C=O stretching frequency in this compound is expected at a higher wavenumber than in 4-nitroacetophenone (typically around 1690-1700 cm⁻¹) due to the inductive electron-withdrawing effect of the fluorine atom. nist.gov The vibrations associated with the 4-nitrophenyl group (NO₂ stretches, aromatic C=C and C-H vibrations) are expected to be in similar positions for both compounds, as these are less affected by the substitution on the acetyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations (¹H, ¹³C, ¹⁹F NMR)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the electronic environment of the fluorine atom.

The ¹H, ¹³C, and ¹⁹F NMR spectra provide a complete picture of the molecule's connectivity.

¹H NMR: The proton NMR spectrum is expected to show two distinct regions. The aromatic region would feature a characteristic AA'BB' system for the 1,4-disubstituted benzene (B151609) ring, appearing as two doublets between approximately 7.5 and 8.3 ppm. The aliphatic region would contain a signal for the methylene (B1212753) protons (CH₂F). This signal would appear as a doublet due to coupling with the adjacent fluorine atom (²JHF), typically in the range of 5.0-6.0 ppm.

¹³C NMR: The carbon NMR spectrum would show six distinct signals. Four signals would correspond to the aromatic carbons, with the carbon attached to the nitro group being the most deshielded. The carbonyl carbon (C=O) would appear as a singlet at a low field, typically around 190 ppm. The methylene carbon (-CH₂F) signal would be split into a doublet due to one-bond coupling with the fluorine atom (¹JCF), a characteristic feature for fluorinated compounds.

¹⁹F NMR: The fluorine NMR spectrum is a simple yet informative tool for fluorinated organic molecules. huji.ac.il For this compound, a single signal is expected. This signal would be split into a triplet by the two adjacent methylene protons (²JHF), confirming the -CH₂F moiety.

The following table outlines the predicted NMR data for this compound.

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| ¹H | Aromatic CH (ortho to NO₂) | ~8.3 | Doublet | ~9 (³JHH) |

| ¹H | Aromatic CH (ortho to C=O) | ~8.1 | Doublet | ~9 (³JHH) |

| ¹H | Methylene (-CH₂F) | ~5.5 | Doublet | ~47 (²JHF) |

| ¹³C | Carbonyl (C=O) | ~190 | Singlet | - |

| ¹³C | Aromatic C-NO₂ | ~150 | Singlet | - |

| ¹³C | Aromatic C-C=O | ~140 | Singlet | - |

| ¹³C | Aromatic CH | ~124-130 | Singlets | - |

| ¹³C | Methylene (-CH₂F) | ~80-90 | Doublet | ~180-200 (¹JCF) |

| ¹⁹F | -CH₂F | Varies (vs. CFCl₃) | Triplet | ~47 (²JHF) |

For α-haloketones, rotational isomerism around the Cα-C(O) bond can occur, leading to different conformers (e.g., gauche and anti). nih.gov NMR spectroscopy, particularly the magnitude of through-space spin-spin coupling constants, can provide insight into the preferred conformation. nih.gov In molecules like this compound, there is potential for through-space coupling between the fluorine atom and the ortho-protons of the aromatic ring. The preferred conformation is often one that minimizes the dipole-dipole repulsion between the C-F and C=O bonds. Computational studies and analysis of coupling constants in similar 2'-fluoroacetophenone (B1202908) derivatives suggest a preference for an s-trans conformation, where the fluorine and oxygen atoms are anti-periplanar to minimize steric and electronic repulsion. nih.gov

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathways

Mass spectrometry is used to determine the molecular weight and elemental composition and to deduce structural information from fragmentation patterns. chemguide.co.uk

The molecular formula of this compound is C₈H₆FNO₃. High-resolution mass spectrometry (HRMS) would confirm this composition by providing a highly accurate mass measurement of the molecular ion ([M]⁺˙ or protonated molecule [M+H]⁺). The predicted monoisotopic mass is 183.03317 Da. uni.lu

Under electron ionization (EI), the molecular ion is expected to be observed, and its fragmentation would likely proceed through several key pathways characteristic of ketones and nitroaromatic compounds: miamioh.edu

α-Cleavage: The most common fragmentation for ketones is cleavage of the bond adjacent to the carbonyl group. This can lead to two primary fragment ions:

Loss of the fluoromethyl radical (•CH₂F), resulting in the 4-nitrobenzoyl cation at m/z 150.

Loss of the 4-nitrophenyl radical (•C₆H₄NO₂), resulting in the fluoroacetyl cation at m/z 61.

Nitro Group Fragmentation: Aromatic nitro compounds often show characteristic losses of NO (30 Da) and NO₂ (46 Da) from the molecular ion or subsequent fragment ions. For example, the fragment at m/z 150 could lose NO₂ to give an ion at m/z 104.

The table below details the likely key fragments in the mass spectrum.

| m/z | Ion Structure | Fragmentation Pathway |

| 183 | [C₈H₆FNO₃]⁺˙ | Molecular Ion |

| 150 | [C₇H₄NO₃]⁺ | α-Cleavage: Loss of •CH₂F |

| 122 | [C₇H₄O₂]⁺ | From m/z 150: Loss of NO |

| 104 | [C₇H₄O]⁺ | From m/z 150: Loss of NO₂ |

| 76 | [C₆H₄]⁺ | From m/z 104: Loss of CO |

| 61 | [C₂H₂FO]⁺ | α-Cleavage: Loss of •C₆H₄NO₂ |

This combination of spectroscopic methods provides a robust and detailed structural elucidation of this compound, confirming its elemental composition, functional groups, atomic connectivity, and conformational preferences.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful tool for elucidating the electronic structure of organic molecules. The absorption of light in this region of the electromagnetic spectrum promotes electrons from the ground state to an excited state. The energy of the absorbed light is inversely proportional to its wavelength, and specific electronic transitions are characteristic of different types of molecular structures and functional groups.

For a molecule like this compound, the primary chromophore—the part of the molecule responsible for its color and UV-Vis absorption—is the nitrophenyl group. This group consists of a benzene ring substituted with a nitro group (-NO2) and a carbonyl group (-C=O) from the ethanone (B97240) chain. Both of these substituents are known to influence the electronic transitions of the benzene ring.

The expected electronic transitions for this compound would include:

π → π* transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Aromatic systems like the benzene ring, as well as the carbonyl and nitro groups, exhibit strong π → π* transitions. These are typically high-energy transitions, resulting in absorption bands at shorter wavelengths in the UV region. The conjugation between the benzene ring, the carbonyl group, and the nitro group would be expected to delocalize the π electrons, which generally shifts these absorption bands to longer wavelengths (a bathochromic or red shift).

n → π* transitions: These transitions involve the excitation of an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen atoms of the carbonyl and nitro groups, to a π* antibonding orbital. Compared to π → π* transitions, n → π* transitions are typically of lower energy and result in absorption bands at longer wavelengths, often with much lower intensity.

The presence of the electron-withdrawing nitro and carbonyl groups, along with the fluoro group, would further modulate the energies of these transitions. However, without experimental data, the precise location and intensity of these absorption bands remain speculative.

Solvatochromism refers to the change in the position, and sometimes intensity, of a compound's UV-Vis absorption bands as the polarity of the solvent is varied. This phenomenon provides insight into the change in the dipole moment of the molecule upon electronic excitation and the nature of solute-solvent interactions.

Bathochromic Shift (Red Shift): A shift to longer wavelengths with increasing solvent polarity is termed a positive solvatochromism. This typically occurs when the excited state is more polar than the ground state, leading to greater stabilization of the excited state by polar solvents. For π → π* transitions, this is often the case.

Hypsochromic Shift (Blue Shift): A shift to shorter wavelengths with increasing solvent polarity is known as negative solvatochromism. This is common for n → π* transitions. In polar, protic solvents, the non-bonding electrons of the ground state can be stabilized by hydrogen bonding with the solvent molecules. This increases the energy gap between the ground and excited states, resulting in a blue shift.

To quantitatively assess the solvatochromic behavior of this compound, it would be necessary to record its UV-Vis spectra in a series of solvents with varying polarities, from nonpolar (e.g., hexane) to polar aprotic (e.g., acetonitrile) and polar protic (e.g., ethanol (B145695), water). The absorption maxima (λmax) could then be plotted against solvent polarity scales, such as the Kamlet-Taft parameters, to analyze the contributions of different solute-solvent interactions.

Due to the absence of such experimental data in the public domain, a detailed discussion and the creation of data tables illustrating the solvatochromic behavior of this compound is not possible. Further experimental research is required to fully characterize the spectroscopic properties of this compound.

Advanced Structural Analysis and Crystallography of 2 Fluoro 1 4 Nitrophenyl Ethan 1 One

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is an essential technique for the precise determination of the three-dimensional atomic arrangement within a crystalline solid. Such a study for 2-fluoro-1-(4-nitrophenyl)ethan-1-one would provide invaluable insights into its solid-state structure.

Crystal System and Space Group Determination

The initial step in a crystallographic analysis is the determination of the crystal system and space group. This involves analyzing the diffraction pattern to identify the symmetry elements present in the crystal lattice. The crystal system (e.g., monoclinic, orthorhombic, etc.) describes the shape of the unit cell, while the space group provides a detailed description of the symmetry operations within the unit cell. For instance, a related compound, (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one, was found to crystallize in the monoclinic system with a P21/c space group. researchgate.net Without experimental data for this compound, its crystal system and space group remain undetermined.

Molecular Conformation and Torsion Angle Analysis

A detailed analysis of the crystal structure would reveal the preferred conformation of the this compound molecule in the solid state. Key parameters, such as bond lengths, bond angles, and torsion angles, would be precisely measured. The torsion angles are particularly important as they describe the rotational arrangement of different parts of the molecule. For example, the torsion angle between the nitrophenyl group and the ethanone (B97240) moiety would indicate the degree of planarity or twist within the molecule. In similar structures, the planarity can be influenced by steric hindrance and electronic effects of the substituents.

Intermolecular Interactions and Supramolecular Assembly (Hydrogen Bonding, π-π Stacking)

The packing of molecules in a crystal is governed by various non-covalent intermolecular interactions. For this compound, one would anticipate the presence of several types of interactions:

Hydrogen Bonding: Although the molecule does not possess strong hydrogen bond donors, weak C-H···O and C-H···F hydrogen bonds are likely to play a significant role in the crystal packing, linking molecules into larger assemblies.

π-π Stacking: The presence of the aromatic nitrophenyl ring would suggest the possibility of π-π stacking interactions, where the aromatic rings of adjacent molecules are arranged in a parallel or offset fashion. These interactions are crucial in stabilizing the crystal structure.

The interplay of these interactions dictates the formation of one-, two-, or three-dimensional networks in the solid state.

Polymorphism and Solid-State Structural Variability

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties. The existence of polymorphism in this compound could be investigated by crystallizing the compound under various conditions (e.g., different solvents, temperatures). A study on a related chalcone (B49325) analog, (2E)-1-(4-fluoro-phen-yl)-3-(3,4,5-trimethoxy-phen-yl)prop-2-en-1-one, revealed the existence of two different polymorphic forms, both crystallizing in the same space group but with different unit cell parameters and molecular conformations. nih.gov A similar investigation for this compound would be necessary to determine if it exhibits such structural variability.

Without dedicated experimental crystallographic data for this compound, the table below remains unpopulated.

| Parameter | Value |

| Crystal System | Not Determined |

| Space Group | Not Determined |

| Key Torsion Angles (°) | Not Determined |

| Intermolecular Interactions | Not Determined |

Computational and Theoretical Investigations of 2 Fluoro 1 4 Nitrophenyl Ethan 1 One

Quantum Chemical Calculations (Density Functional Theory (DFT) and Ab Initio Methods)

Quantum chemical calculations are fundamental to predicting the properties of molecules. DFT methods, particularly with functionals like B3LYP, are widely used for their balance of accuracy and computational efficiency in studying organic molecules. These calculations help in understanding the intrinsic properties of 2-fluoro-1-(4-nitrophenyl)ethan-1-one.

Geometry optimization is a computational process to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the ground state. mdpi.com This process iteratively adjusts the positions of the atoms until the forces on them are negligible, resulting in a stable, optimized molecular structure. mdpi.com For this compound, this procedure would refine bond lengths, bond angles, and dihedral (torsional) angles to predict its most stable conformation. The optimization process is crucial as the resulting geometry is the basis for all other subsequent property calculations. mdpi.com The expected outcome for this molecule would be a largely planar 4-nitrophenyl group, with specific orientations of the carbonyl and the 2-fluoroethyl groups relative to the aromatic ring.

Table 1: Key Predicted Geometrical Parameters for this compound (Conceptual) (Note: The following values are representative and based on typical DFT calculations for similar aromatic ketones.)

| Parameter | Description | Predicted Value Range |

|---|---|---|

| C=O Bond Length | The length of the carbonyl double bond. | 1.20 - 1.23 Å |

| C-N Bond Length | The length of the bond connecting the phenyl ring to the nitro group. | 1.47 - 1.50 Å |

| N-O Bond Length | The length of the bonds within the nitro group. | 1.21 - 1.24 Å |

| C-F Bond Length | The length of the carbon-fluorine bond. | 1.38 - 1.42 Å |

The electronic properties of a molecule are described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most easily removed, acting as an electron donor, while the LUMO is the orbital that most readily accepts an electron. The energy difference between the HOMO and LUMO is known as the energy gap (ΔE), which is a critical indicator of molecular reactivity and stability. semanticscholar.org A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is expected to be distributed over the electron-rich phenyl ring and the carbonyl group, while the LUMO is likely concentrated on the electron-withdrawing nitro group and the conjugated system. materialsciencejournal.org This distribution facilitates intramolecular charge transfer from the phenyl ketone part to the nitro group upon electronic excitation.

Table 2: Frontier Molecular Orbital (FMO) Properties (Conceptual)

| Property | Symbol | Description | Significance |

|---|---|---|---|

| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital. | Relates to the molecule's ability to donate electrons (ionization potential). |

| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital. | Relates to the molecule's ability to accept electrons (electron affinity). |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the molecule's electron density surface and color-coded to indicate different electrostatic potential values. researchgate.net MEP maps are invaluable for identifying the electrophilic and nucleophilic sites of a molecule. researchgate.net

In the MEP map of this compound, distinct regions of charge would be visible:

Negative Regions (Red/Yellow): These areas have an excess of electrons and are susceptible to electrophilic attack. They are expected to be located around the highly electronegative oxygen atoms of the carbonyl and nitro groups, as well as the fluorine atom. researchgate.net

Positive Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. They are typically found around the hydrogen atoms of the aromatic ring and the ethyl group. researchgate.netyoutube.com

The MEP map provides a clear picture of how the molecule would interact with other charged or polar species.

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, charge delocalization, and hyperconjugative interactions within a molecule. It examines the interactions between filled "donor" orbitals and empty "acceptor" orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

For this compound, NBO analysis would likely reveal significant delocalization of π-electrons across the aromatic ring and the carbonyl and nitro substituents. Key hyperconjugative interactions would include:

The interaction between the lone pair orbitals of the oxygen atoms (in both the carbonyl and nitro groups) and the antibonding π* orbitals of the phenyl ring.

The interaction between the lone pair orbital of the fluorine atom and adjacent antibonding σ* orbitals.

Spectroscopic Property Predictions from Computational Models

Computational methods can accurately predict various spectroscopic properties, providing a powerful complement to experimental measurements.

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations determine the frequencies of the normal modes of vibration and their corresponding intensities. By analyzing the atomic motions associated with each mode, a detailed assignment of the vibrational spectrum can be made. krishisanskriti.org For complex molecules, this theoretical assignment is often essential for correctly interpreting experimental spectra.

For this compound, DFT calculations would predict the frequencies for characteristic functional group vibrations.

Table 3: Predicted Characteristic Vibrational Frequencies (Conceptual)

| Vibrational Mode | Description | Typical Wavenumber Range (cm-1) |

|---|---|---|

| C-H stretching (Aromatic) | Stretching of the C-H bonds on the phenyl ring. | 3000 - 3100 |

| C-H stretching (Aliphatic) | Stretching of the C-H bonds on the fluoromethyl group. | 2850 - 3000 |

| C=O stretching | Stretching of the carbonyl double bond. researchgate.net | 1680 - 1715 |

| C=C stretching (Aromatic) | In-plane stretching of the carbon-carbon bonds in the phenyl ring. | 1450 - 1600 |

| NO2 asymmetric stretching | Asymmetric stretching of the N-O bonds in the nitro group. esisresearch.org | 1500 - 1560 |

| NO2 symmetric stretching | Symmetric stretching of the N-O bonds in the nitro group. esisresearch.org | 1335 - 1390 |

| C-F stretching | Stretching of the carbon-fluorine bond. | 1000 - 1400 |

NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for molecular structure elucidation. Computational chemistry provides a powerful tool for predicting NMR chemical shifts (δ), which can aid in the assignment of experimental spectra and confirm structural assignments. nih.gov For this compound, Density Functional Theory (DFT) is the most common method employed for this purpose.

The predictive process begins by optimizing the molecule's three-dimensional geometry at a selected level of theory, such as with the B3LYP functional and a 6-31+G(d,p) basis set. nih.gov Following optimization, the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C, ¹⁹F) are calculated, typically using the Gauge-Independent Atomic Orbital (GIAO) method. These absolute isotropic shielding values (σ) are not directly comparable to experimental chemical shifts. Therefore, they are converted into chemical shifts (δ) by referencing them against the calculated shielding of a standard compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C, CFCl₃ for ¹⁹F) and often applying linear scaling factors to correct for systematic errors inherent in the computational method. nih.govrsc.org

Predicting the ¹⁹F chemical shift is of particular interest for this molecule. DFT methods have been shown to be effective, with functionals like ωB97XD providing high accuracy, often resulting in a root-mean-square error of just a few parts per million (ppm). rsc.org Such calculations can reliably distinguish between fluorine atoms in different chemical environments. nih.gov

Table 1: Representative Predicted NMR Chemical Shifts for this compound This table presents hypothetical data to illustrate typical results from DFT calculations.

| Atom | Calculated Shielding (σ, ppm) | Predicted Shift (δ, ppm) |

|---|---|---|

| H (aromatic) | 24.15 | 7.85 |

| H (aliphatic) | 26.80 | 4.20 |

| C (carbonyl) | -15.30 | 193.30 |

| C (aromatic, C-NO₂) | 45.50 | 132.50 |

UV-Vis Absorption Spectra Simulation (Time-Dependent DFT, TD-DFT)

The electronic absorption properties of this compound can be simulated using Time-Dependent Density Functional Theory (TD-DFT), a workhorse method for studying excited states. mdpi.comfaccts.de This simulation provides crucial information about the molecule's interaction with ultraviolet and visible light.

The methodology involves calculating the vertical excitation energies from the optimized ground state geometry. soton.ac.uk The choice of functional is critical, especially for molecules like this one which contain a nitro group (an electron-withdrawing group) and a phenyl ring, making intramolecular charge transfer (ICT) transitions likely. Functionals with long-range correction, such as CAM-B3LYP or ωB97XD, are often preferred for accurately describing such excitations. soton.ac.uk The influence of a solvent is typically included using a Polarizable Continuum Model (PCM) to better mimic experimental conditions. mdpi.com

The output of a TD-DFT calculation includes the excitation wavelengths (λmax), the oscillator strengths (f), which are proportional to the intensity of the absorption peaks, and the compositions of the transitions in terms of molecular orbital contributions. researchgate.net For this compound, one would expect to see transitions characteristic of the nitrophenyl chromophore, likely involving the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Table 2: Illustrative TD-DFT Simulation Results for this compound in Methanol This table presents hypothetical data to illustrate typical TD-DFT output.

| Transition | λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| S₀ → S₁ | 315 | 0.25 | HOMO → LUMO (95%) |

| S₀ → S₂ | 268 | 0.11 | HOMO-1 → LUMO (88%) |

Non-Linear Optical (NLO) Properties

Molecules that possess a large dipole moment and exhibit significant intramolecular charge transfer, such as those with strong electron-donating and electron-withdrawing groups, are often candidates for non-linear optical (NLO) materials. analis.com.my The 4-nitrophenyl group in the target molecule acts as a strong electron acceptor, suggesting potential NLO activity.

Computational DFT methods are used to quantify the NLO response by calculating key parameters. worldscientific.com These include the dipole moment (μ), the linear polarizability (α), and, most importantly, the first hyperpolarizability (β), which is the molecular coefficient for second-order NLO effects like second-harmonic generation. nih.gov Calculations are typically performed using functionals known to provide reliable results for NLO properties, such as CAM-B3LYP or PBE0. worldscientific.comnih.gov The results can reveal the magnitude and tensorial components of the hyperpolarizability, indicating the direction of maximum NLO response within the molecule. The presence of the nitro group is expected to be the dominant factor contributing to a significant β value. researchgate.net

Table 3: Example of Calculated Non-Linear Optical Properties for this compound This table presents hypothetical data to illustrate typical results of NLO calculations.

| Property | Calculated Value | Units |

|---|---|---|

| Dipole Moment (μ) | 6.5 | Debye |

| Mean Polarizability (⟨α⟩) | 15.2 | 10⁻²⁴ esu |

Intermolecular Interaction Energy Calculations (Hirshfeld Surface Analysis, Energy Frameworks)

Understanding how molecules pack in a crystal and the energies associated with their interactions is crucial for crystal engineering and predicting material properties. This is achieved through a combination of Hirshfeld surface analysis and energy framework calculations. rasayanjournal.co.in

Hirshfeld Surface Analysis This technique provides a unique way to partition crystal space and visualize intermolecular interactions. scirp.orgscirp.org A Hirshfeld surface is generated for the molecule, and properties are mapped onto it. A key map is the normalized contact distance (d_norm), which highlights regions of close intermolecular contact; short contacts, indicative of strong interactions like hydrogen bonds, appear as red spots. nih.gov

Table 4: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis This table presents hypothetical data to illustrate a typical breakdown of contacts.

| Contact Type | Percentage Contribution (%) |

|---|---|

| H···H | 45.5 |

| O···H / H···O | 28.2 |

| C···H / H···C | 12.8 |

| F···H / H···F | 6.5 |

Energy Frameworks To quantify the strength of the molecular packing, energy framework analysis is employed. This method uses the CrystalExplorer software to calculate the pairwise interaction energies between a central molecule and its neighbors in the crystal lattice. nih.govmdpi.com The total energy is partitioned into physically meaningful components: electrostatic, polarization, dispersion, and exchange-repulsion. iucr.org

Table 5: Illustrative Intermolecular Interaction Energies Calculated via the Energy Framework Method This table presents hypothetical data for the interaction between a central molecule and a key neighbor.

| Energy Component | Value (kJ/mol) |

|---|---|

| Electrostatic | -28.5 |

| Dispersion | -35.1 |

| Polarization | -8.2 |

| Repulsion | 21.4 |

| Total Energy | -50.4 |

Reactivity and Reaction Mechanisms of 2 Fluoro 1 4 Nitrophenyl Ethan 1 One

Reactions at the Carbonyl Group (Ketone Reactivity)

The carbonyl group in 2-fluoro-1-(4-nitrophenyl)ethan-1-one is a primary site of reactivity, susceptible to attack by nucleophiles. The presence of the α-fluorine atom enhances the electrophilicity of the carbonyl carbon through its electron-withdrawing inductive effect, making it more reactive towards nucleophilic addition compared to non-halogenated ketones. nih.gov

Nucleophilic Additions

Nucleophilic addition to the carbonyl group of α-haloketones is a well-established reaction class. nih.gov For this compound, this involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent protonation yields the corresponding alcohol. A common example of such a reaction is the reduction of the ketone using a hydride reagent like sodium borohydride (B1222165). While specific studies on this compound are not prevalent, the reactivity of analogous α-haloketones suggests that the carbonyl group is more reactive than the α-carbon towards nucleophilic attack by hydride. nih.gov Interestingly, studies on similar α-halogenated acetophenones have shown that α-fluoroacetophenone can be slightly less reactive than its chloro- and bromo- counterparts in borohydride reductions, a phenomenon attributed to conformational effects that disfavor the ideal orbital overlap for reaction. beilstein-journals.org

Table 1: Examples of Nucleophilic Addition Reactions on Ketones

| Nucleophile | Product Type | General Reaction |

|---|---|---|

| Hydride (e.g., NaBH₄) | Secondary Alcohol | Reduction |

| Grignard Reagent (R-MgX) | Tertiary Alcohol | Alkylation |

| Cyanide (CN⁻) | Cyanohydrin | Cyanohydrin Formation |

Condensation Reactions (e.g., Aldol (B89426), Claisen)

The α-hydrogens of the methyl group in this compound are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile in condensation reactions.

A relevant example is the Claisen-Schmidt condensation , a type of crossed aldol condensation, where an enolizable ketone reacts with an aromatic aldehyde that lacks α-hydrogens. wikipedia.org In the case of this compound, it could react with an aromatic aldehyde like benzaldehyde (B42025) in the presence of a base (e.g., NaOH) to form a chalcone (B49325) derivative. The strong electron-withdrawing nitro group on the benzaldehyde in a similar reaction, 4-nitrobenzaldehyde (B150856), has been shown to decrease the reactivity of the carbonyl carbon towards nucleophilic attack, which can sometimes hinder the condensation. jocpr.com

Table 2: Claisen-Schmidt Condensation of Acetophenone (B1666503) Derivatives

| Ketone | Aldehyde | Product Type |

|---|---|---|

| Acetophenone | Benzaldehyde | Chalcone |

| 4-Methoxyacetophenone | 4-Nitrobenzaldehyde | β-Hydroxyketone (Aldol Adduct) |

Intramolecular aldol condensations are also a possibility for derivatives of this compound if a second carbonyl group is present in the molecule at a suitable position to allow for the formation of a stable five- or six-membered ring. khanacademy.org

Reactions of the Halogen (Fluoro) Moiety

The fluorine atoms in this compound, both on the α-carbon and the aromatic ring, exhibit distinct reactivities.

Nucleophilic Aromatic Substitution (SNAr) Potential

The fluorine atom on the aromatic ring is a potential leaving group in Nucleophilic Aromatic Substitution (SNAr) reactions. The presence of the strongly electron-withdrawing nitro group para to the fluorine atom activates the ring towards nucleophilic attack. youtube.com This activation is due to the stabilization of the negatively charged Meisenheimer complex intermediate through resonance involving the nitro group. Therefore, strong nucleophiles can displace the fluoride (B91410) ion. Studies on similar systems, such as 1-fluoro-4-nitrobenzene, demonstrate its susceptibility to SNAr with various nucleophiles. researchgate.netnih.gov The acetyl group, being another electron-withdrawing group, further enhances this effect.

Fluorine as a Directing Group in Electrophilic Aromatic Substitution

In Electrophilic Aromatic Substitution (EAS) , the substituents on the benzene (B151609) ring dictate the position of the incoming electrophile. The fluorine atom, like other halogens, is an ortho, para-director, despite being a deactivating group due to its strong inductive electron withdrawal. libretexts.org However, the 4-nitro and 1-acetyl groups are both strong deactivating, meta-directing groups. In a polysubstituted ring like this, the directing effects of the groups are combined. The powerful deactivating nature of the nitro and acetyl groups would make electrophilic aromatic substitution on this ring very difficult to achieve under standard conditions. If a reaction were to occur, the directing effects would be in conflict, likely leading to a mixture of products or substitution at the least deactivated position.

Table 3: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Effect on Reactivity | Directing Influence |

|---|---|---|

| -F | Deactivating | ortho, para |

| -NO₂ | Strongly Deactivating | meta |

Reactions of the Nitro Group

The nitro group is a versatile functional group that can undergo several transformations, most notably reduction. In the context of this compound, the chemoselective reduction of the nitro group to an amine is a key reaction. This can be achieved while leaving the carbonyl group intact by using specific reducing agents. A variety of reagents are known to selectively reduce aromatic nitro groups in the presence of other reducible functionalities like ketones. beilstein-journals.org

Common methods for the selective reduction of a nitro group in the presence of a ketone include:

Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) with a hydrogen source.

Metal/Acid Systems: Such as tin (Sn) in hydrochloric acid (HCl) or iron (Fe) in acetic acid. These conditions are generally mild enough not to reduce the ketone.

Transfer Hydrogenation: Using reagents like hydrazine (B178648) in the presence of a catalyst.

The resulting aminophenyl ethanone (B97240) derivative is a valuable synthetic intermediate.

Table 4: Reagents for Chemoselective Reduction of Aromatic Nitro Groups

| Reagent | Conditions | Selectivity over Ketones |

|---|---|---|

| H₂, Pd/C | Varies with conditions | Good |

| Sn, HCl | Mild heating | Excellent |

| Fe, CH₃COOH | Reflux | Excellent |

Reduction of the Nitro Group to Amino

The transformation of the nitro group in this compound to an amino group is a synthetically valuable reaction, yielding 2-amino-1-(4-aminophenyl)ethanone. This conversion can be achieved through various established methods for the reduction of aromatic nitro compounds. Common approaches include catalytic hydrogenation and metal-acid reductions.

In catalytic hydrogenation, hydrogen gas is used in the presence of a metal catalyst. Typical catalysts for this transformation include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. These reactions are generally carried out under mild conditions and offer high yields.

Alternatively, the reduction can be accomplished using metals in an acidic medium. A frequently employed system is tin (Sn) in the presence of concentrated hydrochloric acid (HCl). Other metals such as iron (Fe) or zinc (Zn) can also be utilized. These methods are robust and effective for the reduction of aromatic nitro groups.

The choice of reducing agent can be critical to avoid the reduction of the ketone functionality. For instance, milder reducing agents are preferred to selectively reduce the nitro group while preserving the carbonyl group.

Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent/Catalyst | Reaction Conditions | Product |

|---|---|---|

| H₂, Pd/C | Ethanol (B145695), Room Temperature | 2-amino-1-(4-aminophenyl)ethanone |

| Sn, conc. HCl | Heat | 2-amino-1-(4-aminophenyl)ethanone hydrochloride |

| Fe, HCl | Acetic Acid, Heat | 2-amino-1-(4-aminophenyl)ethanone hydrochloride |

Reactivity of the Phenacyl Halide Moiety

The phenacyl halide portion of this compound, specifically the carbon bearing the fluorine atom, is an electrophilic center and is susceptible to nucleophilic attack and elimination reactions.

Reactions involving the Alpha-Fluorine

The alpha-fluorine atom in this compound can participate in both nucleophilic substitution and elimination reactions. The strong electron-withdrawing nature of the adjacent carbonyl group and the 4-nitrophenyl ring enhances the acidity of the alpha-protons and activates the C-F bond towards cleavage.

Base-promoted elimination of hydrogen fluoride (HF) is a potential reaction pathway. Studies on analogous compounds, such as 4-fluoro-4-(4'-nitrophenyl)butan-2-one, have shown that this elimination can proceed via different mechanisms depending on the reaction conditions and the base used. researchgate.net

Exploration of Reaction Mechanisms and Kinetics

The mechanisms of the reactions involving this compound can be complex and are influenced by factors such as the solvent, base strength, and temperature.

For the base-promoted elimination of HF, kinetic isotope effect (KIE) studies on the similar compound 4-fluoro-4-(4'-nitrophenyl)butan-2-one provide valuable insights. researchgate.net The observation of significant primary deuterium (B1214612) KIEs when the alpha-proton is replaced with deuterium suggests that the C-H bond cleavage is involved in the rate-determining step. This finding is consistent with either an E1cB-like E2 mechanism or an E1cB(ip) (ion pair) mechanism. researchgate.net

In an E1cB (Elimination, Unimolecular, conjugate Base) mechanism, a carbanion intermediate is formed in a pre-equilibrium step, followed by the rate-limiting departure of the leaving group. The E2 (Elimination, Bimolecular) mechanism, on the other hand, involves a concerted process where the base removes a proton and the leaving group departs simultaneously. The E1cB-like E2 transition state is one in which the C-H bond breaking has progressed significantly more than the C-F bond breaking.

Table 2: Kinetic Isotope Effects in the Base-Promoted Elimination of HF from 4-fluoro-4-(4'-nitrophenyl)butan-2-one

| Base | Primary Deuterium KIE (kH/kD) | Leaving Group Fluorine KIE | Proposed Mechanism |

|---|---|---|---|

| Formate | 3.2 | 1.0037 | E1cB-like E2 or E1cB(ip) |

| Acetate | 3.7 | 1.0047 | E1cB-like E2 or E1cB(ip) |

| Imidazole | 7.5 | 1.0013 | E1cB-like E2 or E1cB(ip) |

Data from a study on a structurally similar compound. researchgate.net

The small magnitude of the leaving group fluorine KIEs suggests that the C-F bond is only slightly broken in the transition state of the rate-determining step. researchgate.net This further supports a mechanism with significant carbanionic character at the alpha-carbon. While these findings are for a different molecule, they provide a strong basis for predicting the mechanistic pathways available to this compound.

Applications of 2 Fluoro 1 4 Nitrophenyl Ethan 1 One in Organic Synthesis

Building Block for Heterocyclic Compounds

The reactivity of the α-fluoroketone group in 2-fluoro-1-(4-nitrophenyl)ethan-1-one makes it an ideal starting material for the synthesis of several classes of heterocyclic compounds. The fluorine atom acts as a good leaving group in nucleophilic substitution reactions, and the adjacent carbonyl group facilitates cyclization reactions.

Thiazole (B1198619) Synthesis: One of the most direct applications is in the Hantzsch thiazole synthesis. organic-chemistry.orgnih.gov In this reaction, this compound can react with a thioamide, such as thiourea, to form a 2-amino-4-(4-nitrophenyl)thiazole derivative. This condensation reaction is a cornerstone for creating substituted thiazole rings. mdpi.com

Imidazole Synthesis: Substituted imidazoles can be synthesized by reacting this compound with an amidine. The reaction proceeds through the formation of a 4,5-disubstituted imidazole, where the 4-nitrophenyl substituent is incorporated into the final heterocyclic structure. organic-chemistry.orgnih.gov

Pyrazole (B372694) Synthesis: While not a direct precursor, this compound can be converted into a 1,3-diketone, which is a key intermediate for pyrazole synthesis. organic-chemistry.org This can be achieved through a reaction like the Claisen condensation. The resulting 1,3-diketone can then undergo a cyclocondensation reaction with hydrazine (B178648) to yield a 3,5-disubstituted pyrazole. nih.govresearchgate.net This two-step process allows for the creation of pyrazoles bearing the 4-nitrophenyl group. mdpi.com

Table 1: Heterocyclic Synthesis Pathways

| Heterocycle Class | Key Reaction | Reactant with this compound | Resulting Scaffold |

|---|---|---|---|

| Thiazole | Hantzsch Synthesis | Thioamide (e.g., Thiourea) | 4-(4-nitrophenyl)thiazole |

| Imidazole | Wallach Synthesis | Amidine | 4-(4-nitrophenyl)imidazole |

Precursor for Pharmacologically Relevant Scaffolds

The heterocyclic systems derived from this compound are foundational scaffolds in medicinal chemistry due to their wide range of biological activities. nih.gov The presence of the fluoro and nitro groups can further modulate the pharmacological properties of the final compounds.

Thiazole-Based Agents: Thiazole rings are present in a multitude of approved drugs and biologically active compounds, exhibiting antimicrobial, anticancer, and anti-inflammatory properties. nih.gov Fluorinated thiazole derivatives, in particular, have been investigated for their potential in managing diabetes through α-amylase inhibition. nih.gov The synthesis of 4-(4-nitrophenyl)thiazole derivatives from the title compound provides a route to new potential therapeutic agents.

Imidazole and Pyrazole Scaffolds: Imidazoles and pyrazoles are also prominent in drug discovery. Imidazo[2,1-b]-1,3,4-thiadiazole derivatives, for instance, have shown a broad spectrum of activities, including anticancer, antitubercular, and anti-inflammatory effects. researchgate.net Pyrazole derivatives are known to possess analgesic, antipyretic, and antibacterial properties. galchimia.com

Analogous Precursors in Drug Discovery: The utility of fluorinated nitrophenyl ketones as precursors is well-documented. For example, the closely related compound 4′-fluoro-3′-nitroacetophenone is a key building block for synthesizing inhibitors of Trypanosoma cruzi, the parasite that causes Chagas disease, and for creating chromen derivatives with anticancer activity. ossila.com This highlights the value of the this compound scaffold in accessing molecules with significant therapeutic potential.

Table 2: Pharmacological Relevance of Derived Scaffolds

| Heterocyclic Scaffold | Associated Biological Activities |

|---|---|

| Thiazoles | Antimicrobial, Anticancer, Anti-inflammatory, Antidiabetic nih.govnih.gov |

| Imidazoles | Anticancer, Antifungal, Antitubercular nih.govresearchgate.net |

Intermediate in Material Science and Specialty Chemicals Research

While less documented than its pharmaceutical applications, the structure of this compound suggests potential utility in material science and the synthesis of specialty chemicals. This potential is derived from the distinct electronic and reactive properties of its functional groups.

The p-nitrophenyl group is a well-known component in the design of chromophores. Its strong electron-withdrawing nature contributes to significant second-order nonlinear optical (NLO) properties in molecules where it is coupled with an electron-donating group. Therefore, this compound could serve as an intermediate for creating new NLO materials or dyes.

Furthermore, the reactive α-fluoroketone handle provides a site for covalent attachment. This allows the molecule to be incorporated into larger systems, such as polymers or functional surfaces. This functionalization capability is valuable in the development of specialty materials where specific electronic or recognition properties are desired.

Role in Chiral Synthesis and Asymmetric Transformations

This compound is a prochiral ketone, making it an excellent substrate for asymmetric reduction to produce valuable chiral building blocks. The resulting product, a chiral β-fluoroalcohol, is a highly sought-after intermediate in the synthesis of enantiomerically pure pharmaceuticals.

The primary asymmetric transformation involving this compound is the enantioselective reduction of the ketone . This can be achieved through several methods:

Biocatalysis: Enzymes, particularly alcohol dehydrogenases, are highly effective for this transformation. Studies on analogous 2-haloacetophenones, such as 2-bromo-4′-nitroacetophenone, have shown that engineered short-chain dehydrogenase/reductase (SDR) enzymes can produce the corresponding (R)- or (S)-alcohols with high enantiomeric excess (>99% ee). nih.gov This approach offers a green and highly selective route to the chiral fluorohydrin.

Catalytic Reduction: Chemical catalysts, such as those used in Corey-Bakshi-Shibata (CBS) reductions, are also employed for the asymmetric reduction of prochiral ketones. researchgate.net These methods use a chiral oxazaborolidine catalyst in the presence of a reducing agent like borane (B79455) to achieve high levels of enantioselectivity in the formation of the desired alcohol. Research on other fluoroacetophenones has demonstrated the efficacy of this strategy. researchgate.net

The resulting chiral 2-fluoro-1-(4-nitrophenyl)ethan-1-ol (B13419345) is a versatile synthon, where the stereocenter is precisely controlled, enabling its use in the total synthesis of complex chiral molecules.

Table 3: Asymmetric Reduction of this compound

| Transformation | Method | Catalyst/Enzyme | Chiral Product |

|---|---|---|---|

| Asymmetric Ketone Reduction | Biocatalysis | Alcohol Dehydrogenase (e.g., TeSADH) | (R)- or (S)-2-fluoro-1-(4-nitrophenyl)ethan-1-ol |

Biological Activity Research Mechanistic and Scaffold Exploration

Modulation of Biochemical Pathways (e.g., Enzyme Inhibition, Receptor Binding)

The incorporation of fluorine into organic molecules can significantly alter their biological properties, often leading to enhanced potency and metabolic stability. Fluoro-substituted compounds are known to act as enzyme inhibitors through various mechanisms. The small atomic radius of fluorine allows these analogs to be accepted into enzyme active sites, where the strong carbon-fluorine bond and the high electronegativity of fluorine can influence binding and catalysis. researchgate.net

While direct studies on 2-fluoro-1-(4-nitrophenyl)ethan-1-one are not extensively detailed in the provided literature, research on closely related isomers highlights the potential of this structural class. For instance, a derivative synthesized from 4′-fluoro-3′-nitroacetophenone, an isomer of the subject compound, has been identified as a potent inhibitor of Trypanosoma cruzi, the parasite responsible for Chagas disease, with a potency reported to be in the nanomolar range. ossila.com This demonstrates that the fluorinated nitroacetophenone core can be a key pharmacophore for modulating critical biochemical pathways in pathogenic organisms. The specific interactions of such compounds with biological targets, like the α2 adrenergic receptor which is known to interact with a guanine (B1146940) nucleotide binding protein, are complex and can involve multiple binding states. nih.gov

Mechanism of Action Studies at a Molecular Level

Understanding the mechanism of action at a molecular level is crucial for rational drug design. For fluorinated compounds, this often involves studying the reactivity of the carbon-fluorine bond. Research on the base-promoted elimination of hydrogen fluoride (B91410) from 4-fluoro-4-(4'-nitrophenyl)butan-2-one, a structurally related compound, provides insight into the potential chemical reactivity of the C-F bond adjacent to a carbonyl system. researchgate.net

These studies, employing kinetic isotope effects, have demonstrated that the elimination of HF can proceed through an E1cB (Elimination Unimolecular conjugate Base) mechanism. researchgate.net This mechanism involves the formation of a carbanion intermediate, stabilized by the adjacent electron-withdrawing groups (like the nitrophenyl and carbonyl groups), followed by the expulsion of the fluoride ion. researchgate.net This inherent chemical reactivity suggests that this compound could potentially act as a covalent inhibitor, where a nucleophilic residue in an enzyme's active site attacks the carbonyl-adjacent carbon, leading to the elimination of fluoride and the formation of a stable covalent bond with the enzyme.

Scaffold for Combinatorial Chemistry and Library Synthesis

The this compound structure represents a versatile molecular scaffold for combinatorial chemistry and the synthesis of compound libraries. Its functional groups—the ketone, the nitro group, and the fluorine atom—offer multiple points for chemical modification. Fluorinated acetophenone (B1666503) derivatives are recognized as valuable building blocks in medicinal chemistry for the synthesis of active pharmaceutical ingredients (APIs). ossila.com The presence of these reactive sites allows for the systematic generation of a diverse range of analogs, which is a cornerstone of modern drug discovery.

This compound class serves as a key intermediate for synthesizing more complex molecules. evitachem.comnbinno.com By varying substituents on the aromatic ring or by performing reactions at the ketone or the benzylic position, chemists can create large libraries of related compounds. These libraries can then be screened for biological activity against various targets, facilitating the discovery of new therapeutic agents. The demand for such complex and versatile intermediates is driven by the need for more targeted and effective therapies in the pharmaceutical sector. nbinno.com

Structure-Activity Relationship (SAR) Studies on Fluorinated Nitroacetophenones

Structure-Activity Relationship (SAR) studies are essential for optimizing the biological activity of a lead compound. For nitro-aromatic compounds, several structural and electronic factors are known to influence their biological effects, such as mutagenicity. researchgate.net The concerted influence of these factors makes the development of SAR a significant challenge, but it is crucial for predicting the activity and prioritizing compounds for further testing. researchgate.net

Key factors in the SAR of nitro-aromatic compounds include the position and electronic environment of the nitro group. researchgate.net For fluorinated nitroacetophenones, SAR studies would systematically explore how changes in the molecular structure affect a specific biological endpoint, such as enzyme inhibition. Modifications could include altering the position of the fluoro and nitro substituents on the phenyl ring, or introducing additional substituents. The goal is to correlate these structural changes with observed changes in biological activity. While specific SAR data for this compound is limited in the search results, the general principles can be illustrated.

Table 1: Hypothetical Structure-Activity Relationship Principles for Fluorinated Nitroacetophenones

| Structural Modification | Predicted Impact on Activity | Rationale |

| Position of Nitro Group | High | The reduction potential of the nitro group, which is key to some biological activities, is highly dependent on its electronic environment and steric accessibility. researchgate.net |

| Position of Fluoro Group | Moderate to High | Fluorine's position affects the molecule's electronics (via inductive and resonance effects) and can influence binding affinity and metabolic stability. researchgate.net |

| Additional Ring Substituents | Variable | Electron-donating or electron-withdrawing groups can modulate the overall electronic properties of the scaffold, impacting target interaction. |

| Modification of Acetyl Group | High | The ketone is a key interaction point (e.g., hydrogen bond acceptor) and a site for chemical modification. Altering it would significantly change binding properties. mdpi.com |

Molecular Docking and Receptor Interaction Modeling (Computational Biology)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand drug-receptor interactions and to screen virtual libraries of compounds for potential biological activity.

Computational studies on compounds containing the fluorophenyl and nitrophenyl motifs, similar to this compound, have been performed to elucidate their binding modes with protein targets. For example, a series of pyrazoline derivatives incorporating these fragments were docked into the active sites of protein targets PDB ID: 5ADH and 1RO6. nih.gov The results of such simulations provide valuable information, including the binding affinity (often expressed as a docking score or binding energy) and the specific non-bonding interactions (e.g., hydrogen bonds, π-π stacking) that stabilize the ligand-receptor complex. nih.govresearchgate.net Analysis of the molecular electrostatic potential (MEP) can further indicate that regions like the amide and nitro groups are centers for electrophilic attacks, guiding the understanding of interactions. nih.gov

Table 2: Example of Molecular Docking Data for Structurally Related Compounds

| Compound Series | Protein Target (PDB ID) | Calculated Binding Affinity (kcal/mol) | Key Interacting Residues |

| Chalcone (B49325) Derivatives | Staphylococcus aureus Penicillin-Binding Proteins | -7.40 | Not specified, but carbonyl group formed 4 of 6 key interactions. mdpi.com |

| Furan-based Derivatives | TNF-α (2AZ5) | Not specified | TYR-A119, TYR-A59 (via π-π stacking). researchgate.net |

| Pyrazoline Derivatives | 5ADH, 1RO6 | Not specified | Not specified, but binding affinity and non-bonding interactions were reported. nih.gov |

These computational models are instrumental in rationalizing observed biological activities and in guiding the design of new, more potent analogs by suggesting structural modifications that could enhance binding to a biological target.

Future Research Directions and Emerging Trends

Novel Synthetic Methodologies and Sustainable Chemistry

The synthesis of 2-fluoro-1-(4-nitrophenyl)ethan-1-one and its analogues is an area ripe for innovation, with a growing emphasis on sustainable and efficient chemical processes. Future research will likely pivot from traditional batch methods towards greener and more controlled synthetic strategies.

Photocatalysis and Catalyst-Free Photochemical Reactions: Visible-light photoredox catalysis offers a powerful and sustainable approach for the formation of fluorinated aromatic compounds. mdpi.comvapourtec.com This methodology could be harnessed for the direct fluorination of a suitable precursor to this compound, minimizing the need for harsh reagents. Furthermore, research into catalyst-free photochemical fluorination of aromatic carbonyl compounds presents an even more streamlined and environmentally benign synthetic route. The inherent photoactivity of the carbonyl group in the precursor molecule could be exploited to facilitate C-H bond fluorination under UV-A irradiation, obviating the need for an external photocatalyst.

Flow Chemistry: The application of flow chemistry is a significant emerging trend for the synthesis of compounds like this compound, particularly for hazardous reactions such as nitration. ewadirect.comeuropa.eu Continuous flow reactors offer superior control over reaction parameters, enhanced heat and mass transfer, and improved safety profiles compared to batch processes. europa.eugoogle.combeilstein-journals.org This technology would be particularly advantageous for the nitration of a fluorinated acetophenone (B1666503) precursor, a highly exothermic reaction. ewadirect.comgoogle.com The use of microreactors can also lead to higher yields and purity of the final product. beilstein-journals.org

The table below outlines potential sustainable synthetic routes for this compound.

Table 1: Potential Sustainable Synthetic Routes| Synthetic Approach | Key Features | Potential Advantages |

|---|---|---|

| Visible-Light Photoredox Catalysis | Utilizes light energy to drive the reaction, often with a photocatalyst. | Mild reaction conditions, high functional group tolerance, reduced waste. mdpi.comvapourtec.com |

| Catalyst-Free Photochemical Fluorination | The aromatic ketone substrate acts as its own photocatalyst. | Simplifies the reaction setup, avoids catalyst-related costs and contamination. |

| Flow Chemistry | Reactions are performed in a continuous stream rather than a batch. | Enhanced safety, better temperature and pressure control, improved scalability and reproducibility. ewadirect.comeuropa.eu |

Advanced Spectroscopic Techniques for In-situ Monitoring

To optimize the novel synthetic methodologies described above, real-time monitoring of reaction progress is crucial. Process Analytical Technology (PAT) offers a suite of tools for the in-situ analysis and control of chemical processes, ensuring quality and efficiency. nih.goveuropeanpharmaceuticalreview.comnih.gov

In-situ FTIR and Raman Spectroscopy: Both Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful non-invasive techniques for real-time reaction monitoring. youtube.commdpi.comamericanpharmaceuticalreview.com An in-situ FTIR probe can be directly inserted into the reaction vessel to track the concentration of reactants, intermediates, and products by monitoring their characteristic vibrational frequencies. mdpi.comrsc.orgresearchgate.net This would be invaluable for understanding the kinetics of the nitration and fluorination steps in the synthesis of this compound. Raman spectroscopy offers complementary information and is particularly well-suited for monitoring reactions in aqueous media and for analyzing solid phases, such as during crystallization. vapourtec.compnnl.govresearchgate.net

PAT in Crystallization: The crystallization of the final product is a critical step that determines its purity and physical properties. nih.goveuropeanpharmaceuticalreview.comengineering.org.cn PAT tools can be employed to monitor and control critical quality attributes of the crystallization process, such as supersaturation and crystal size distribution. europeanpharmaceuticalreview.com This ensures the production of this compound with consistent and desirable characteristics.

The following table summarizes the applications of advanced spectroscopic techniques for monitoring the synthesis of this compound.

Table 2: Spectroscopic Monitoring Applications| Technique | Application | Information Gained |

|---|---|---|

| In-situ FTIR | Real-time monitoring of reaction kinetics. | Concentration profiles of reactants, intermediates, and products; reaction endpoint determination. mdpi.comrsc.org |

| In-situ Raman | Complementary reaction monitoring, particularly for crystallization. | Molecular fingerprinting of species in solution and solid state; monitoring of polymorphic transitions. vapourtec.compnnl.gov |

| Process Analytical Technology (PAT) | Overall process control and optimization. | Improved process understanding, enhanced product quality and consistency. nih.govnih.gov |

Integration of Machine Learning and AI in Compound Design and Prediction

Predicting Regioselectivity: The synthesis of this compound involves electrophilic aromatic substitution reactions where regioselectivity is a key challenge. Machine learning models, such as RegioML, can predict the regioselectivity of these reactions with high accuracy. rsc.orggithub.comresearchgate.net By using descriptors like atomic charges, these models can guide the choice of reaction conditions to favor the formation of the desired isomer, thereby improving synthetic efficiency. rsc.orggithub.com

The table below highlights the role of AI and machine learning in the context of this compound.

Table 3: AI and Machine Learning in Compound Development| AI/ML Application | Description | Impact on Research |

|---|---|---|

| Regioselectivity Prediction (e.g., RegioML) | Predicts the most likely sites of reaction in electrophilic aromatic substitutions. | Optimizes synthetic routes, reduces by-product formation, and increases yield. rsc.orggithub.com |

| Drug Property Prediction | Predicts biological activity, pharmacokinetics, and toxicity of novel compounds. | Prioritizes promising candidates for further experimental investigation, de-risks the drug development process. nih.govmdpi.com |

| Generative Models | Designs novel molecular structures with desired properties. | Expands the chemical space for exploration and identifies novel therapeutic candidates. |

Exploration of Multifunctional Derivatives

The chemical structure of this compound provides multiple avenues for derivatization to create multifunctional molecules with novel properties. The nitro group, in particular, is a versatile functional handle that can be readily transformed into other functionalities. mdpi.com

Synthesis of Novel Heterocycles: The carbonyl group and the reactive methylene (B1212753) group can be utilized in condensation reactions to synthesize a variety of heterocyclic derivatives. For instance, reactions with hydrazines or hydroxylamine (B1172632) could yield pyrazole (B372694) or isoxazole (B147169) derivatives, respectively. These heterocyclic scaffolds are prevalent in many biologically active compounds.

Modulation of Physicochemical Properties: The fluorine atom and the nitro group significantly influence the electronic properties and lipophilicity of the molecule. ossila.com By systematically modifying these groups, a library of derivatives with a wide range of physicochemical properties can be generated. For example, reduction of the nitro group to an amine, followed by further functionalization, can lead to compounds with different solubility and hydrogen bonding capabilities.

The following table provides examples of potential derivatization strategies for this compound.

Table 4: Derivatization Strategies| Reaction Site | Transformation | Potential New Functionality |

|---|---|---|

| Nitro Group | Reduction to an amine | A versatile handle for amide, sulfonamide, or urea (B33335) formation. ossila.com |

| Carbonyl Group | Condensation with binucleophiles | Formation of heterocyclic rings such as pyrazoles, isoxazoles, or benzodiazepines. |

| Aromatic Ring | Nucleophilic aromatic substitution of the fluorine atom | Introduction of various substituents to modulate electronic and steric properties. ossila.com |

Potential for Novel Biological Applications (excluding clinical trials)

The structural features of this compound and its derivatives suggest a range of potential biological activities that warrant further investigation.

Enzyme Inhibition: Fluorinated ketones are known to be effective inhibitors of various classes of enzymes, including proteases. nih.govresearchgate.net The electrophilic nature of the ketone carbonyl group, enhanced by the adjacent fluorine atom, can facilitate covalent interactions with active site residues of target enzymes. Derivatives of this compound could be explored as inhibitors of enzymes implicated in various diseases. For instance, nitrocatechol derivatives have shown potent inhibition of catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of neurotransmitters. nih.gov Similarly, fluorinated chalcones have been investigated as inhibitors of monoamine oxidase-B (MAO-B). researchgate.net

Antimicrobial and Anticancer Activity: Many compounds containing nitroaromatic moieties exhibit significant antimicrobial and anticancer properties. ossila.com For example, nitrofuran derivatives have been synthesized and evaluated for their antifungal activity. mdpi.com The combination of the nitro group and the fluorinated ketone in derivatives of this compound could lead to compounds with potent activity against pathogenic microorganisms or cancer cell lines.

The table below summarizes potential biological applications for derivatives of this compound.

Table 5: Potential Biological Applications| Potential Application | Rationale | Examples of Related Active Compounds |

|---|---|---|

| Enzyme Inhibition | Fluorinated ketones can act as covalent inhibitors. nih.govresearchgate.net | Peptidyl fluoro-ketones (protease inhibitors), nitrocatechols (COMT inhibitors). nih.govnih.gov |

| Antimicrobial Activity | Nitroaromatic compounds often possess antimicrobial properties. | Nitrofuran derivatives (antifungal). mdpi.com |

| Anticancer Activity | The combination of functional groups may lead to cytotoxicity against cancer cells. | Dichloroacetophenones (pyruvate dehydrogenase kinase inhibitors). ossila.com |

Q & A

Q. What are the optimized synthetic routes for 2-fluoro-1-(4-nitrophenyl)ethan-1-one, and how can reaction conditions be tailored to improve yield?

Answer: The synthesis typically involves nitration and fluorination steps. A validated route includes reacting 4-fluoroacetophenone with a nitration agent (e.g., HNO₃/H₂SO₄) under controlled temperature (0–5°C) to achieve regioselective para-substitution. Optimization focuses on:

- Catalyst selection : Sulfuric acid enhances nitration efficiency by stabilizing the nitronium ion.